Fmoc-Leu-OL

Peptide alcohol synthesis C-terminal modification Backbone diversification

Fmoc-Leu-OL (N-α-Fmoc-L-leucinol) is the essential C-terminal modifying building block for peptide chemists. Unlike standard Fmoc-amino acids, its primary alcohol terminus enables synthesis of peptide alcohols, reduced C-termini, and backbone-modified peptides with enhanced metabolic stability. Orthogonal base-labile Fmoc protection ensures seamless integration into Fmoc/tBu SPPS workflows. Cannot be substituted: Fmoc-Leu-OH lacks the alcohol; Boc-Leu-OL is incompatible with Fmoc/tBu; the D-enantiomer alters stereochemistry. Specify ≥98% HPLC purity for reliable medicinal chemistry and peptidomimetic research.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
Cat. No. B1632379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-OL
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)
InChIKeyWXMGVJAOLIDKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-OL for Peptide Synthesis: Core Properties and Procurement Baseline


Fmoc-Leu-OL (N-α-Fmoc-L-leucinol, CAS 139551-83-0), a protected amino alcohol derived from L-leucine, serves as a C-terminal modifying building block in peptide synthesis . Unlike standard Fmoc-amino acids that terminate in a carboxylic acid, this compound presents a primary alcohol moiety, enabling alternative synthetic strategies such as the construction of peptide alcohols, reduced C-termini, and modified backbones . The compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protection on the α-amino group, which provides orthogonal base-labile protection compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows, and its molecular formula is C₂₁H₂₅NO₃ with a molecular weight of 339.4 g/mol .

Why Fmoc-Leu-OL Cannot Be Substituted by Fmoc-Leu-OH or Boc-Leu-OL


Fmoc-Leu-OL cannot be substituted by its closest structural analogs—Fmoc-Leu-OH, Boc-Leu-OL, or the D-enantiomer—due to fundamentally distinct chemical reactivity profiles that dictate divergent synthetic outcomes. Fmoc-Leu-OH presents a carboxylic acid at the C-terminus, enabling standard amide bond formation during peptide chain elongation [1]; substituting it with Fmoc-Leu-OL, which terminates in a primary alcohol, would abolish standard coupling reactivity and instead require entirely different activation chemistry. Similarly, Boc-Leu-OL employs acid-labile Boc protection versus base-labile Fmoc protection, rendering it incompatible with Fmoc/tBu SPPS workflows without risking premature global deprotection [2]. The L- and D-enantiomers of leucinol differ in their optical rotation values—Fmoc-L-leucinol exhibits [α]ᴰ₂₀ = -22 ± 2° (c=1 in DMF) while its D-counterpart would exhibit opposite sign—and this stereochemical distinction directly impacts the three-dimensional structure and biological activity of the resulting peptide .

Fmoc-Leu-OL Comparative Evidence: Quantitative Differentiation from Analogs


Fmoc-Leu-OL vs. Fmoc-Leu-OH: Orthogonal C-Terminal Functionality Enables Distinct Synthetic Pathways

Fmoc-Leu-OL contains a primary alcohol (-CH₂OH) at the C-terminus instead of the carboxylic acid (-COOH) present in Fmoc-Leu-OH . This functional group difference fundamentally alters chemical reactivity: the alcohol cannot participate in standard amide bond formation during SPPS chain elongation but can serve as an attachment point for specialized linkers or undergo further derivatization to generate C-terminally modified peptides . In contrast, Fmoc-Leu-OH is exclusively employed for internal chain elongation via standard carboxyl activation chemistry.

Peptide alcohol synthesis C-terminal modification Backbone diversification

Fmoc-Leu-OL vs. Boc-Leu-OL: Base-Labile Fmoc Protection Ensures Orthogonal Compatibility with Fmoc/tBu SPPS

Fmoc-Leu-OL employs the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, whereas Boc-Leu-OL uses the acid-labile Boc (tert-butyloxycarbonyl) group . The Fmoc strategy has largely replaced the Boc strategy in SPPS because Fmoc/tBu protection offers true orthogonality—the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) while side-chain tBu groups remain intact, whereas Boc/Bzl chemistry requires aggressive and highly toxic hydrofluoric acid (HF) for final cleavage [1]. Fmoc-Leu-OL integrates seamlessly into standard Fmoc/tBu SPPS workflows; Boc-Leu-OL would require a separate Boc/Bzl synthesis protocol with fundamentally different deprotection reagents and resin types .

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

Fmoc-L-leucinol vs. Fmoc-D-leucinol: Enantiomeric Purity Determines Peptide Stereochemistry and Biological Activity

Fmoc-L-leucinol (CAS 139551-83-0) and Fmoc-D-leucinol (CAS 215178-41-9) are enantiomers with identical molecular formulas (C₂₁H₂₅NO₃) and molecular weights (339.4 g/mol) but opposite stereochemical configurations at the α-carbon [1]. The L-enantiomer exhibits an optical rotation of [α]ᴰ₂₀ = -22 ± 2° (c=1 in DMF), while the D-enantiomer would exhibit opposite sign rotation . In peptide synthesis, incorporation of the incorrect enantiomer results in diastereomeric peptides with altered three-dimensional structures, potentially abolishing target binding affinity and biological activity . Analytical methods for Fmoc-amino acids demonstrate that enantiomer separation can achieve baseline resolution on polysaccharide-derived chiral stationary phases, enabling quality control verification of enantiomeric purity [2].

Chiral purity Stereochemical integrity Enantiomer selection

Fmoc-Leu-OL in Peptide Alcohol Synthesis: Reduction Pathway from Fmoc-Leu-OH

Fmoc-Leu-OL can be synthesized from Fmoc-Leu-OH via reduction of the carboxylic acid group to the corresponding primary alcohol . A literature method employing NaBH₄/N-methylmorpholine/isobutyl chloroformate system has been established for synthesizing a series of Fmoc-protected chiral amino alcohols including Fmoc-leucinol from their corresponding Fmoc-amino acids [1]. This reduction pathway preserves the Fmoc protecting group while converting the C-terminal acid to an alcohol, enabling the compound's use as a specialized building block for C-terminally modified peptides . The reduction of carboxyl groups in peptides using sodium borohydride in aqueous solution can proceed without appreciable side reactions, demonstrating the feasibility of selective carboxyl-to-alcohol conversion in peptide contexts [2].

Reduction chemistry Peptide alcohol preparation Building block synthesis

Fmoc-Protected Amino Alcohols: Chiral Purity Attainable via Asymmetric Synthesis Methods

The Sharpless asymmetric aminohydroxylation (SAAH) reaction using FmocNHCl as the nitrogen source provides a general method for synthesizing Fmoc-protected chiral amino alcohols [1]. In the presence of chiral ligands ((DHQD)₂PHAL or (DHQ)₂PHAL), the SAAH reaction proceeded more readily and in higher yield compared to the same reaction without a chiral ligand [2]. The enantiomeric ratios (er) of all but two examples exceeded 90:10, with many examples giving er values of 95:5 or higher, demonstrating that high enantiomeric purity is achievable for Fmoc-protected amino alcohols through optimized asymmetric synthesis [3]. This method was successfully applied to prepare d-threo-β-hydroxyasparagine and d-threo-β-methoxyaspartate, suitably protected for Fmoc SPPS [4].

Asymmetric synthesis Enantiomeric excess Chiral amino alcohols

Fmoc-Leu-OL: Validated Research and Industrial Application Scenarios


Synthesis of C-Terminally Modified Peptide Alcohols via Solid-Phase Methods

Fmoc-Leu-OL is utilized in Fmoc/tBu SPPS for constructing peptide alcohols, where the C-terminal primary alcohol group serves as an alternative to the standard carboxylic acid terminus . This application is supported by the orthogonal compatibility of the Fmoc protecting group with standard SPPS deprotection protocols using mild bases such as piperidine in DMF, while the alcohol moiety remains unaffected throughout chain elongation cycles [1]. Functionalized resins have been specifically developed for the synthesis of peptide alcohols starting from Fmoc-amino alcohols pre-loaded onto solid supports, enabling the Fmoc/tBu synthesis of peptide alcohols that can be detached through conventional cleavage methods .

Construction of Backbone-Modified Peptides with Reduced C-Termini

Fmoc-Leu-OL serves as a building block for incorporating reduced C-terminal residues (amino alcohols) into peptide sequences, producing backbone-modified peptides with altered conformational properties and metabolic stability profiles . Unlike standard Fmoc-amino acids that participate in amide bond formation, the alcohol group enables alternative linking strategies or serves as a terminal moiety in biologically active peptides [1]. The L-configuration of Fmoc-L-leucinol ensures that the resulting peptide maintains the natural stereochemistry required for biological target recognition .

Preparation of Fmoc-Protected Amino Azide Intermediates for Oligomer Synthesis

Fmoc-Leu-OL can be employed as a precursor for Fmoc-protected amino azides, which are key intermediates for synthesizing monomeric units of oligomeric ureas and guanidines . The conversion proceeds through iodination of the alcohol followed by substitution with sodium azide, preserving the Fmoc protecting group throughout the transformation [1]. This application extends the utility of Fmoc-Leu-OL beyond traditional peptide synthesis into the preparation of peptidomimetic oligomers with potential biological activity .

Drug Development: Peptide-Based Therapeutics with Modified C-Termini

Fmoc-L-leucinol is instrumental in pharmaceutical research for designing peptide-based drug candidates, particularly those where C-terminal modification influences receptor binding, metabolic stability, or pharmacokinetic properties . The compound's high purity specification (≥ 98% by HPLC) supports its use in medicinal chemistry campaigns where building block quality directly impacts lead compound characterization and reproducibility [1]. Its application spans the development of peptides targeting specific receptors and the construction of targeted drug delivery systems through bioconjugation approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Leu-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.